N,N'-dibenzyl-N,N'-di(pyridin-2-yl)benzene-1,4-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE is an organic compound that belongs to the class of amides It is characterized by the presence of benzyl and pyridinyl groups attached to a benzene-1,4-dicarboxamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE typically involves the reaction of benzene-1,4-dicarboxylic acid with benzylamine and pyridine-2-amine. The reaction is carried out under controlled conditions, often involving the use of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bonds. The reaction mixture is usually heated to reflux, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the efficient and high-purity production of the compound.
Chemical Reactions Analysis
Types of Reactions
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amide derivatives.
Substitution: The benzyl and pyridinyl groups can participate in substitution reactions, where functional groups are replaced by other substituents under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) for bromination.
Major Products
The major products formed from these reactions include oxidized amides, reduced amides, and substituted derivatives with various functional groups.
Scientific Research Applications
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming stable complexes with transition metals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a drug candidate for various therapeutic applications.
Industry: It is utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The compound’s ability to form stable complexes with metals also plays a role in its mechanism of action in coordination chemistry and materials science.
Comparison with Similar Compounds
Similar Compounds
N1,N1,N4,N4-Tetra(pyridin-4-yl)benzene-1,4-diamine: This compound shares structural similarities but differs in the positioning and type of substituents.
N1,N1-Bis(4-aminophenyl)benzene-1,4-diamine: Another related compound with amine groups instead of amide groups.
Uniqueness
N1,N4-DIBENZYL-N1,N4-BIS(PYRIDIN-2-YL)BENZENE-1,4-DICARBOXAMIDE is unique due to its combination of benzyl and pyridinyl groups attached to a benzene-1,4-dicarboxamide core. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C32H26N4O2 |
---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
1-N,4-N-dibenzyl-1-N,4-N-dipyridin-2-ylbenzene-1,4-dicarboxamide |
InChI |
InChI=1S/C32H26N4O2/c37-31(35(29-15-7-9-21-33-29)23-25-11-3-1-4-12-25)27-17-19-28(20-18-27)32(38)36(30-16-8-10-22-34-30)24-26-13-5-2-6-14-26/h1-22H,23-24H2 |
InChI Key |
YUGMKSFUAQWVJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)C(=O)N(CC4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.